![molecular formula C12H8FNO5S B2967618 Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate CAS No. 303152-16-1](/img/structure/B2967618.png)
Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate” is a chemical compound with the molecular formula C12H8FNO5S and a molecular weight of 297.26 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)14(16)17/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, nitro group, and thiophene ring.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 297.26 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Optical and Photophysical Properties
Research into the postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including nitro groups, has demonstrated significant effects on the optical and photophysical properties of thiophene-based polymers. These studies are vital for tuning the materials' properties for applications in organic electronics and photonics (Li, Vamvounis, & Holdcroft, 2002).
Environmental Biodegradation
Investigations into the degradation of nitrophenol derivatives by microbial species, such as Ralstonia sp. SJ98, highlight the potential of these organisms in environmental decontamination and bioremediation. This research underscores the importance of understanding the microbial pathways for the breakdown of toxic compounds into less harmful substances (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Fluorescence Spectroscopy and Metal Detection
Studies on fluorophores, including those with thiophene rings, for the selective detection of metal ions such as aluminium(III), contribute to the development of sensors and diagnostic tools for biological and environmental monitoring (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).
Chemical Synthesis and Functionalization
Research on the functional derivatives of thiophene, including nitration reactions and the synthesis of carboxylate derivatives, is fundamental for the development of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Shvedov, Vasil'eva, Romanova, & Grinev, 1973).
Sensing Applications and Magnetic Properties
The functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups showcases the advancement in materials science for sensing activities and exploring magnetic properties. These frameworks offer potential applications in gas adsorption, sensing, and as materials with unique magnetic properties (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)14(16)17/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBWKRWWGCCGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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